molecular formula C10H19N3 B2648263 N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine CAS No. 956402-80-5

N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine

Cat. No.: B2648263
CAS No.: 956402-80-5
M. Wt: 181.283
InChI Key: LDLZGVGODUGYCC-UHFFFAOYSA-N
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Description

“N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine” is a chemical compound with the molecular formula C10H19N3 . It belongs to the family of pyrazoles, which are simple aromatic ring organic compounds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They enable multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 181.28 . The physical form of this compound is solid .

Scientific Research Applications

Binding Properties and Metal Complexes

Research on Cu(II) complexes with tridentate ligands, including derivatives of N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine, demonstrates their strong DNA binding propensity and low toxicity for cancer cell lines, suggesting potential applications in cancer therapy and diagnostic imaging (Kumar et al., 2012). Similarly, the study of rhenium and technetium tricarbonyl complexes anchored by pyrazole-based tripods provides insights into novel structures for designing myocardial imaging agents, indicating the compound's relevance in developing diagnostic tools (Maria et al., 2007).

Ligand Design and Supramolecular Interactions

The synthesis and characterization of chiral, conformationally mobile tripodal ligands related to this compound highlight their ability to form pseudo C3-symmetric complexes with metals, offering a platform for studying supramolecular interactions and enantioselective catalysis (Canary et al., 1998). New N,N,N-heteroscorpionates based on derivatives of this compound have been designed to probe supramolecular interactions, showcasing the ligand's utility in constructing complex molecular architectures with potential applications in material science and catalysis (Reger et al., 2006).

Drug Design and Development

The compound's derivatives have been explored for their antitumor, antifungal, and antibacterial activities, identifying specific pharmacophore sites that contribute to their bioactivity. This research underscores the compound's relevance in the development of new therapeutic agents with potential applications in treating various diseases (Titi et al., 2020). Additionally, the synthesis and evaluation of diarylpyrazoles containing phenylsulphone or carbonitrile moieties and their chalcones for anti-inflammatory properties highlight the potential of this compound derivatives in creating effective anti-inflammatory drugs (Nassar et al., 2011).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary depending on their specific structure and the biological system they interact with. For example, some pyrazole-containing compounds have been found to inhibit GABA–chloride ion channels, making them effective against pests resistant to certain insecticides .

Properties

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-4-6-13-10(8-11-5-2)7-9(3)12-13/h7,11H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZGVGODUGYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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